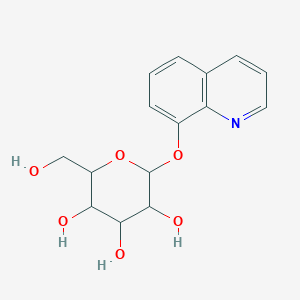

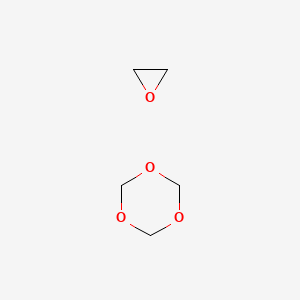

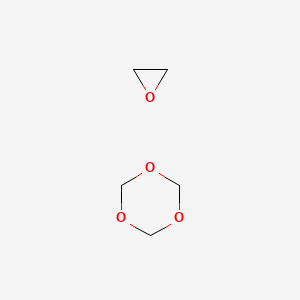

oxirane;1,3,5-trioxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxirane: and 1,3,5-trioxane are two distinct chemical compounds with unique structures and properties. . It is the simplest epoxide and is highly reactive due to the strain in its ring structure. On the other hand, 1,3,5-trioxane is a cyclic trimer of formaldehyde, consisting of a six-membered ring with alternating carbon and oxygen atoms . It is a white, highly water-soluble solid with a chloroform-like odor.

Méthodes De Préparation

Oxirane

Oxirane can be synthesized through several methods:

Epoxidation of Alkenes: This is the most common method, where an alkene reacts with a peracid (e.g., peracetic acid) to form oxirane.

Industrial Production: Industrially, oxirane is produced by the catalytic oxidation of ethylene in the presence of a silver catalyst.

1,3,5-Trioxane

1,3,5-Trioxane is typically prepared by the acid-catalyzed cyclic trimerization of formaldehyde in concentrated aqueous solution . Sulfuric acid is commonly used as the catalyst in this process .

Analyse Des Réactions Chimiques

Oxirane

Oxirane undergoes various chemical reactions due to its strained ring structure:

Ring-Opening Reactions: These reactions involve nucleophiles such as alcohols, amines, and thiols attacking the oxirane ring, leading to the formation of glycols, amino alcohols, and thiol alcohols.

Oxidation and Reduction: Oxirane can be oxidized to form carbonyl compounds or reduced to form alcohols.

1,3,5-Trioxane

1,3,5-Trioxane can undergo thermal-oxidative degradation, leading to the formation of formaldehyde and other by-products . It can also participate in polymerization reactions to form polyoxymethylene plastics .

Applications De Recherche Scientifique

Oxirane

Oxirane is widely used in organic synthesis and industry:

Chemical Intermediates: It serves as an intermediate in the production of ethylene glycol, detergents, and other important compounds.

Pharmaceuticals: Oxirane derivatives are used in the synthesis of various pharmaceuticals due to their reactivity.

1,3,5-Trioxane

1,3,5-Trioxane has several applications:

Polyoxymethylene Plastics: It is a precursor for the production of polyoxymethylene plastics, which are used in various industrial applications.

Formaldehyde Source: It is used as a source of anhydrous formaldehyde in laboratory settings.

Mécanisme D'action

Oxirane

The mechanism of action of oxirane involves its highly strained ring structure, which makes it susceptible to nucleophilic attack. This leads to ring-opening reactions that form various products depending on the nucleophile involved .

1,3,5-Trioxane

1,3,5-Trioxane can decompose to release formaldehyde, which can then participate in various chemical reactions. The stabilization process involves suppressing the thermal-oxidative destruction of trioxane to prevent the formation of free radicals and other by-products .

Comparaison Avec Des Composés Similaires

Oxirane

Similar compounds to oxirane include:

Aziridine: A three-membered ring containing nitrogen instead of oxygen.

Thiirane: A three-membered ring containing sulfur instead of oxygen.

1,3,5-Trioxane

Similar compounds to 1,3,5-trioxane include:

1,2,4-Trioxane: Another isomer of trioxane with a different ring structure.

1,3,5-Trithiane: A six-membered ring with alternating carbon and sulfur atoms.

Propriétés

Numéro CAS |

113609-19-1 |

|---|---|

Formule moléculaire |

C5H10O4 |

Poids moléculaire |

134.13 g/mol |

Nom IUPAC |

oxirane;1,3,5-trioxane |

InChI |

InChI=1S/C3H6O3.C2H4O/c1-4-2-6-3-5-1;1-2-3-1/h1-3H2;1-2H2 |

Clé InChI |

RKXIOPGUWPDYMW-UHFFFAOYSA-N |

SMILES canonique |

C1CO1.C1OCOCO1 |

Numéros CAS associés |

24969-25-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B13398747.png)

![4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)

![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)

![6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13398766.png)

![6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B13398781.png)

![N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine](/img/structure/B13398829.png)

![(2R)-3-(3,4-Dihydroxyphenyl)-2-({(2E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]-2-propenoyl}oxy)propanoic acid](/img/structure/B13398830.png)

![5\'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2\',3\'-diacetate](/img/structure/B13398832.png)